
Ethyl Quinoline-7-carboxylate chemical
structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl Quinoline-7-carboxylate

Cat. No.: B176157 Get Quote

An In-depth Technical Guide to Ethyl Quinoline-7-carboxylate: Structure, Properties, and

Analysis

Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal

chemistry and drug development. Their versatile scaffold is a cornerstone in the synthesis of

agents with a broad spectrum of biological activities, including antimalarial, anticancer, and

antibacterial properties. Ethyl Quinoline-7-carboxylate is a specific derivative that serves as a

valuable building block and intermediate in the synthesis of more complex molecules. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, analytical methodologies, and potential applications, tailored for researchers,

scientists, and professionals in drug development.

Chemical Identity and Structure
Ethyl Quinoline-7-carboxylate is an aromatic heterocyclic compound characterized by a

quinoline core with an ethyl ester group substituted at the 7th position.

Caption: Chemical Structure of Ethyl Quinoline-7-carboxylate

Table 1: Chemical Identifiers
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Identifier Value Reference

Chemical Name
Ethyl quinoline-7-
carboxylate

[1]

CAS Number 104294-00-0 [1]

Molecular Formula C12H11NO2 [1]

Molecular Weight 201.22 g/mol [1]

InChI Key
PPZOEUCJAYRMHY-

UHFFFAOYSA-N
[1]

| InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 |

[1] |

Physicochemical Properties
The physical and chemical properties of Ethyl Quinoline-7-carboxylate are essential for its

handling, storage, and application in synthesis.

Table 2: Physicochemical Data

Property Value Reference

Density 1.2 ± 0.1 g/cm³ [1]

Flash Point 152.4 ± 20.4 °C [1]

Boiling Point 341.8 ± 15.0 °C at 760 mmHg [2]

| Melting Point | Not Available |[1][2] |

Synthesis and Spectroscopic Analysis
Synthesis
A common route for the synthesis of quinoline carboxylates is the Gould-Jacobs reaction.[3]

This process typically involves the reaction of an aniline derivative with an
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alkoxymethylenemalonate ester, followed by cyclization and aromatization. For Ethyl
Quinoline-7-carboxylate, a substituted aniline would be reacted with diethyl

ethoxymethylenemalonate. An alternative method involves the direct esterification of quinoline-

7-carboxylic acid with ethanol in the presence of a strong acid catalyst or a coupling agent.

Spectroscopic Characterization
The structural elucidation of Ethyl Quinoline-7-carboxylate relies on several key analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the

quinoline ring system. Protons on the benzene ring and the pyridine ring will appear in the

aromatic region (typically δ 7.0-9.0 ppm). The ethyl group will exhibit a characteristic

quartet for the methylene (-CH2-) protons (around δ 4.4 ppm) and a triplet for the methyl (-

CH3) protons (around δ 1.4 ppm), with coupling between them.

¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbonyl carbon of the

ester will have a chemical shift in the range of δ 165-170 ppm. Aromatic carbons will

resonate between δ 120-150 ppm. The methylene and methyl carbons of the ethyl group

will appear upfield, typically around δ 61 ppm and δ 14 ppm, respectively.[4]

Mass Spectrometry (MS):

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the

molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 201 or

202, respectively, confirming the molecular weight.[1] Common fragmentation patterns

may include the loss of the ethoxy group (-OC2H5) or the entire ethyl ester group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong absorption band around 1720-1700 cm⁻¹

corresponding to the C=O stretching vibration of the ester group.[5] Aromatic C=C and

C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. C-H stretching from

the aromatic ring will be observed above 3000 cm⁻¹.
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Experimental Protocols
A systematic workflow is crucial for the reliable analysis of Ethyl Quinoline-7-carboxylate.

Workflow for Physicochemical Analysis

Ethyl Quinoline-7-carboxylate Sample

Sample Preparation
(Dissolution in appropriate solvent)

Purity & Quantification
(HPLC-UV)

Molecular Weight Confirmation
(LC-MS)

Structural Elucidation
(¹H and ¹³C NMR)

Functional Group ID
(FT-IR)

Data Integration & Interpretation

Click to download full resolution via product page

Caption: Workflow for Physicochemical Analysis

Protocol: High-Performance Liquid Chromatography
(HPLC)
This protocol outlines a general method for assessing the purity of Ethyl Quinoline-7-
carboxylate.

System: Agilent 1200 series or equivalent with a UV detector.[6]

Column: C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10-50 µg/mL

with the initial mobile phase composition.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol is for obtaining ¹H and ¹³C NMR spectra for structural verification.

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the

deuterated solvent in an NMR tube.

Instrument: Bruker 400 MHz spectrometer or equivalent.

¹H NMR Acquisition:

Pulse Program: Standard single pulse (zg30).

Spectral Width: 16 ppm.

Number of Scans: 16.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled (zgpg30).

Spectral Width: 240 ppm.
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Number of Scans: 1024 or more, depending on concentration.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol: Mass Spectrometry (MS)
This protocol describes a general method for molecular weight determination.

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

(ESI).

Ionization Mode: Positive ion mode to detect [M+H]⁺.

Sample Infusion: Introduce the sample dissolved in acetonitrile/water via the LC system or

direct infusion at 5-10 µL/min.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Scan Range: m/z 50-500.

Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the

instrument manufacturer's guidelines.

Biological Context and Potential Applications
While specific biological data for Ethyl Quinoline-7-carboxylate is not widely published, the

quinoline scaffold is a privileged structure in drug discovery. Derivatives have been extensively

investigated for various therapeutic applications.
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Quinoline Scaffold in Drug Discovery

Therapeutic Targets & Applications

Quinoline Core Scaffold

Chemical Derivatization
(e.g., Esterification, Amination)

Enables diversification

Ethyl Quinoline-7-carboxylate
(Intermediate/Building Block) Antimalarial Agents

Leads to

Anticancer Agents
(e.g., EGFR/HER-2 Inhibitors)

Leads to

Antibacterial Agents

Leads to

Other CNS/CVS Agents

Leads to

Click to download full resolution via product page

Caption: Quinoline Scaffold in Drug Discovery

Anticancer Activity: Many quinoline derivatives have been synthesized and evaluated as

inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor

(EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] The development of

novel pyrano[3,2-c]quinoline-3-carboxylates has shown promising antiproliferative activity.[7]

Antimalarial Activity: The quinoline ring is the core of famous antimalarial drugs like

chloroquine and quinine. Research continues into new quinoline-based compounds to

combat drug-resistant strains of malaria.[9]

Antibacterial Activity: Quinolone antibiotics, such as ciprofloxacin, are a major class of

antibacterial agents that function by inhibiting bacterial DNA gyrase.

Ethyl Quinoline-7-carboxylate serves as a key starting material or intermediate for creating

libraries of novel quinoline derivatives to explore these and other biological targets.
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Conclusion
Ethyl Quinoline-7-carboxylate is a well-defined chemical entity with significant potential as a

synthetic intermediate in pharmaceutical research. This guide has detailed its fundamental

chemical and physical properties, provided standardized protocols for its analysis, and placed it

within the broader context of quinoline-based drug discovery. The robust analytical methods

outlined—including HPLC, NMR, and MS—are essential for ensuring the quality and identity of

this compound in any research and development setting. Its utility as a scaffold for generating

novel bioactive molecules underscores its importance for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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